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molecular formula C12H11NO2S B2636395 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid CAS No. 54001-13-7

4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid

Cat. No. B2636395
M. Wt: 233.29
InChI Key: AJUWPIKGVOGPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434722B2

Procedure details

The mixture of ethyl 4-methyl-2-p-tolylthiazole-5-carboxylate (0.200 g; 0.765 mmol) and sodium hydroxide (0.0643 g; 1.61 mmol) in water (4 mL) and ethanol (8 mL) was irradiated in a microwave oven at 130° C. for 5 min. The mixture was concentrated (removal of ethanol), and the pH of the solution was adjusted to 3 by addition of 6N hydrochloric acid. The acidic solution was extracted with (3×10 mL) of ethyl acetate. Combined organic layers were dried over magnesium sulfate, and evaporated to afford 0.157 g (88%) of 4-methyl-2-p-tolylthiazole-5-carboxylic acid as a white solid which was directly used in the next step.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.0643 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]([C:12]2[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=2)[S:5][C:6]=1[C:7]([O:9]CC)=[O:8].[OH-].[Na+]>O.C(O)C>[CH3:1][C:2]1[N:3]=[C:4]([C:12]2[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=2)[S:5][C:6]=1[C:7]([OH:9])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
CC=1N=C(SC1C(=O)OCC)C1=CC=C(C=C1)C
Name
Quantity
0.0643 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
O
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was irradiated in a microwave oven at 130° C. for 5 min
Duration
5 min
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
(removal of ethanol)
ADDITION
Type
ADDITION
Details
the pH of the solution was adjusted to 3 by addition of 6N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The acidic solution was extracted with (3×10 mL) of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic layers were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C(SC1C(=O)O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.157 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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